Carboxylic Acid pKa vs. Unsubstituted Arylboronic Acids
4-Carboxy-2-chlorophenylboronic acid exhibits a predicted pKa of 3.71±0.10 for its carboxylic acid group [1]. This is approximately 0.5-0.8 pKa units lower than unsubstituted benzoic acid (pKa ~4.20) due to the combined electron-withdrawing effects of the ortho-chloro substituent and the para-boronic acid group, which inductively stabilize the carboxylate anion. The presence of this relatively acidic carboxylic acid enables aqueous solubility at mildly acidic to neutral pH ranges that differs from non-carboxylated arylboronic acid analogs. No direct comparative pKa measurements against specific regioisomers were identified in the literature search.
| Evidence Dimension | Carboxylic acid pKa (predicted) |
|---|---|
| Target Compound Data | pKa = 3.71±0.10 |
| Comparator Or Baseline | Benzoic acid (pKa ~4.20); non-carboxylated arylboronic acids (no carboxylic pKa) |
| Quantified Difference | ΔpKa ≈ 0.5-0.8 lower vs. benzoic acid; qualitative difference vs. non-carboxylated analogs |
| Conditions | Computational prediction; experimental confirmation not identified in search |
Why This Matters
The lower pKa relative to benzoic acid and the presence of an ionizable carboxylic acid group absent in simpler arylboronic acids directly impacts aqueous solubility and purification strategy, influencing procurement decisions for applications requiring specific pH-dependent extraction or crystallization protocols.
- [1] ChemicalBook. (2009). 851335-09-6: 4-Carboxy-2-chlorophenylboronic acid. Acidity Coefficient Data. View Source
